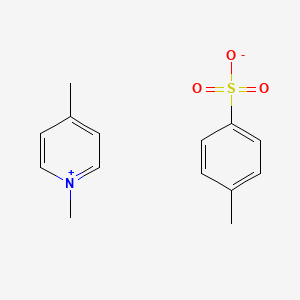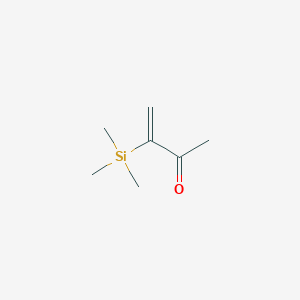
Allyltrichlorogermane
Overview
Description
Allyltrichlorogermane is an organogermanium compound with the chemical formula C_3H_5Cl_3Ge . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both allyl and trichlorogermane groups, making it a valuable reagent in organic synthesis.
Mechanism of Action
Target of Action
Allyltrichlorogermane is a chemical compound with the molecular formula C3H5Cl3Ge
Mode of Action
It has been involved in reactions such as hydrogermylation . Hydrogermylation is a chemical reaction where a germanium hydride adds across a carbon-carbon multiple bond. This reaction was carried out successfully in the absence of catalysts .
Biochemical Pathways
The compound’s involvement in hydrogermylation reactions suggests it may influence pathways involving carbon-carbon multiple bonds .
Result of Action
Its involvement in hydrogermylation reactions suggests it may influence the structure of organic compounds by adding a germanium hydride across a carbon-carbon multiple bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyltrichlorogermane can be synthesized through the reaction of allyltributyltin with germanium(IV) chloride. The reaction typically involves the following steps:
Reaction Setup: A two-necked flask equipped with a nitrogen inlet is used.
Addition of Reactants: Germanium(IV) chloride is introduced into the flask, followed by the dropwise addition of allyltributyltin at room temperature.
Reaction Conditions: The mixture is stirred at 40°C for about 3 hours.
Product Isolation: The product is distilled by heating the reaction mixture up to 40°C, and the distillate is collected.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Allyltrichlorogermane undergoes various types of chemical reactions, including:
Hydrogermylation: The addition of germanium-hydrogen bonds to alkenes or alkynes.
Substitution Reactions: Replacement of chlorine atoms with other substituents.
Oxidation and Reduction: Reactions involving the gain or loss of electrons.
Common Reagents and Conditions:
Hydrogermylation: Typically involves the use of trichlorogermane and a catalyst such as platinum or rhodium.
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: Various oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Hydrogermylation: Formation of germylated alkanes or alkenes.
Substitution Reactions: Formation of substituted germanium compounds.
Oxidation and Reduction: Formation of germanium oxides or reduced germanium species.
Scientific Research Applications
Allyltrichlorogermane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-germanium bonds.
Biology: Investigated for its potential use in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of semiconductors and other electronic materials.
Comparison with Similar Compounds
Allyltrichlorosilane: Similar in structure but contains silicon instead of germanium.
Allyltributylgermane: Contains tributyl groups instead of trichlorogermane.
Trichlorogermane: Lacks the allyl group but contains the trichlorogermane moiety.
Uniqueness: Allyltrichlorogermane is unique due to the presence of both allyl and trichlorogermane groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
trichloro(prop-2-enyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3Ge/c1-2-3-7(4,5)6/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXHBPXVFJOVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Ge](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457618 | |
| Record name | ALLYLTRICHLOROGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762-67-4 | |
| Record name | ALLYLTRICHLOROGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















